N-(1H-benzimidazol-2-ylmethyl)-2-hydroxyquinoline-4-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-hydroxyquinoline-4-carboxamide is a complex organic compound that combines the structural features of benzimidazole and quinoline. These two moieties are known for their significant biological activities, making this compound of interest in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-hydroxyquinoline-4-carboxamide typically involves the following steps:
Formation of Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Quinoline Derivative Preparation: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Coupling Reaction: The final step involves coupling the benzimidazole derivative with the quinoline derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-benzimidazol-2-ylmethyl)-2-hydroxyquinoline-4-carboxamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
Biologically, this compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, it is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry
Industrially, it can be used in the development of new materials with specific electronic or photonic properties due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-hydroxyquinoline-4-carboxamide involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are crucial for DNA replication in cancer cells.
Pathway Modulation: The compound can modulate signaling pathways such as the MAPK/ERK pathway, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
- N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide
- N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-2-hydroxyquinoline-4-carboxamide is unique due to the presence of both benzimidazole and quinoline moieties, which confer a broad spectrum of biological activities. Its ability to form stable metal complexes also distinguishes it from other similar compounds.
This compound’s versatility in various fields underscores its importance and potential for future research and application
Properties
Molecular Formula |
C18H14N4O2 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c23-17-9-12(11-5-1-2-6-13(11)22-17)18(24)19-10-16-20-14-7-3-4-8-15(14)21-16/h1-9H,10H2,(H,19,24)(H,20,21)(H,22,23) |
InChI Key |
DAKAZJJLEMJCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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